Home > Products > Screening Compounds P66220 > 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide
5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide - 724429-16-7

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide

Catalog Number: EVT-369051
CAS Number: 724429-16-7
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide is an organic compound belonging to the isoxazole family. It serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a key precursor in the synthesis of Leflunomide, a disease-modifying antirheumatic drug (DMARD) [].

Compound Description: Leflunomide, chemically known as N-(4-Trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide, is a disease-modifying antirheumatic drug (DMARD). It acts as a pyrimidine synthesis inhibitor and exhibits anti-inflammatory properties. [] Leflunomide is often contaminated with impurities such as N-(4-trifluoromethylphenyl)-2-cyano-3-hydroxycrotonamide, 5-methyl-N-(4-methylphenyl)isoxazole-4-carboxamide, and N-(4-trifluoromethylphenyl)-3-methylisoxazole-4-carboxamide during synthesis. [, ]

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide

Compound Description: This compound serves as a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. Following oral administration in rats, it is absorbed intact and subsequently metabolized to yield plasma concentrations of the active anti-inflammatory agent. []

5-Methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues

Compound Description: This series of compounds was developed as highly selective FLT3 inhibitors. They were designed based on conformational rigidification of a previous type II FMS inhibitor. These compounds, particularly those containing a quinazoline core, exhibited potent activity against both FLT3 and the mutant FLT3-ITD, a common driver of acute myeloid leukemia. []

5-Methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues

Compound Description: These analogues represent another class of selective FLT3 inhibitors derived from conformational restriction of a type II FMS inhibitor. [] Incorporating a benzimidazole moiety resulted in enhanced inhibitory potency toward FLT3 while reducing activity against FMS.

Synthesis Analysis

The synthesis of 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide can be achieved through several methods, with one notable technique involving the reaction of 5-methylisoxazole-4-carboxylic acid derivatives with aniline derivatives under specific conditions.

General Synthesis Procedure

  1. Reagents: The primary reagents include 5-methylisoxazole-4-carboxylic acid, aniline derivatives, and coupling agents such as N'-ethylcarbodiimide hydrochloride (EDC) and dimethylaminopyridine (DMAP).
  2. Solvent: Dichloromethane is commonly used as the solvent.
  3. Reaction Conditions: The reaction typically occurs under argon atmosphere at room temperature with stirring for about 30 minutes.
  4. Workup: After completion, the mixture is subjected to extraction with hydrochloric acid to remove excess aniline, followed by drying over sodium sulfate and evaporation under reduced pressure.
  5. Purification: The final product is purified using flash chromatography or recrystallization.

This method has been reported to yield high purity and significant quantities of the desired compound, with yields often exceeding 67% .

Molecular Structure Analysis

The molecular structure of 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide features:

  • An isoxazole ring, which consists of a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms.
  • A carboxamide functional group (-CONH-) attached to the nitrogen atom of the isoxazole.
  • A para-methylphenyl group substituent that enhances its lipophilicity and potentially its biological activity.

Structural Data

  • Molecular Weight: 220.24 g/mol
  • Melting Point: Reported melting points vary between 144–146 °C depending on the synthesis method .
  • Spectroscopic Data: Characterization techniques such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) are used to confirm the structure.
Chemical Reactions Analysis

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide can participate in various chemical reactions:

  1. Coupling Reactions: It can undergo further coupling reactions with different amines or phenolic compounds to form new derivatives.
  2. Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield 5-methylisoxazole-4-carboxylic acid and an amine.
  3. Substitution Reactions: The methyl group on the para position can be substituted under appropriate electrophilic aromatic substitution conditions.

These reactions are essential for modifying the compound's properties and enhancing its biological activity .

Mechanism of Action

While specific mechanisms for 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide are still under investigation, studies suggest that similar isoxazole derivatives may exhibit their effects through:

  • Inhibition of Enzymatic Activity: Isoxazoles have been shown to inhibit various enzymes, including carbonic anhydrases, which could be relevant for therapeutic applications.
  • Immunomodulatory Effects: Some derivatives have demonstrated immunosuppressive properties, affecting cellular immune responses .

The precise mechanism often involves interactions at a molecular level, influencing signaling pathways within cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dichloromethane and ethyl acetate but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to light and moisture.

These properties make it suitable for various applications in pharmaceutical research .

Applications

The applications of 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide include:

  1. Pharmaceutical Development: Investigated for its potential anticancer properties against various cell lines .
  2. Immunological Research: Explored for its immunomodulatory effects, making it a candidate for treating autoimmune diseases .
  3. Synthetic Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

The ongoing research into its biological activities highlights its potential as a versatile compound in drug discovery and development .

Introduction to 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide

Chemical Identification and Nomenclature

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide is a synthetic organic compound belonging to the isoxazole carboxamide class. Its systematic IUPAC name, 5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide, precisely describes its molecular structure: a 5-methyl-substituted isoxazole ring with a carboxamide group at position 4, linked via the amide nitrogen to a para-methylphenyl (4-methylphenyl) group [2] [3].

The compound carries multiple synonyms across regulatory and scientific contexts, most notably Leflunomide Impurity G, reflecting its role as a process-related impurity in the synthesis of the immunosuppressant drug leflunomide [2] [3]. This association with pharmaceutical quality control underscores its practical significance. Key identifiers include:

  • CAS Registry Number: 724429-16-7 [2] [3]
  • Molecular Formula: C₁₂H₁₂N₂O₂ [1] [2] [3]
  • Molecular Weight: 216.24 g/mol [3]

Table 1: Nomenclature and Identifiers of 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide

Identifier TypeValue
IUPAC Name5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide
Systematic Name5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide
CAS Number724429-16-7
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol
Other Common NamesLeflunomide Impurity G [3]; 4-Isoxazolecarboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl]- [2]

The compound's structural relationship to leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide) is evident, differing only in the substituent on the aniline ring—a methyl group instead of trifluoromethyl [7]. It is designated by the UNII code 46DKD35X8X in pharmacopeial standards, facilitating unambiguous identification in regulatory documents [2].

Structural Elucidation and Stereochemical Analysis

The molecular architecture of 5-methyl-N-(4-methylphenyl)isoxazole-4-carboxamide comprises a planar isoxazole heterocycle (containing O, N atoms at positions 1 and 2) substituted with a methyl group at position 5. Position 4 bears a carboxamide group (–C(=O)NH–), which connects to the para-substituted toluene ring (4-methylbenzene) [2] [3].

Critical spectroscopic and computational descriptors confirm this structure:

  • SMILES Notation: CC1=C(C=NO1)C(=O)NC2=CC=C(C)C=C2 [2] [3]
  • InChI Key: MIOYDAUCMWWNRH-UHFFFAOYSA-N [2] [3]
  • InChI String: InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-12(15)11-7-13-16-9(11)2/h3-7H,1-2H3,(H,14,15) [2]

Conformational analysis reveals that the molecule adopts a predominantly planar configuration due to conjugation between the isoxazole's π-system and the amide bond. The p-methylphenyl ring may exhibit limited rotation around the C–N amide bond axis, but this does not generate stable atropisomers [2]. Crucially, stereochemical data confirms the compound is achiral. It possesses zero defined stereocenters and no E/Z isomerism centers, as validated by its absence of optical activity ([α]D = 0) [2]. This achirality simplifies its synthesis, purification, and analytical characterization in pharmaceutical quality control settings.

Table 2: Structural and Stereochemical Properties

PropertyValue/Description
StereochemistryAchiral
Defined Stereocenters0
E/Z Centers0
Optical ActivityNone
Key BondsAmide bond links isoxazole and 4-methylphenyl rings
ConformationPlanar dominant; restricted amide rotation

Historical Context in Pharmaceutical Development

The significance of 5-methyl-N-(4-methylphenyl)isoxazole-4-carboxamide arises primarily from its status as Leflunomide Impurity G, a specified impurity in the manufacturing of the disease-modifying antirheumatic drug (DMARD) leflunomide [3]. Leflunomide (marketed as Arava®) is a structurally related isoxazole derivative (5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide) approved for rheumatoid arthritis treatment due to its immunosuppressive properties via dihydroorotate dehydrogenase (DHODH) inhibition [4] [7].

During leflunomide’s synthetic process, 5-methyl-N-(4-methylphenyl)isoxazole-4-carboxamide may form as a process-related impurity if incomplete trifluoromethylation occurs on the aniline precursor or through side reactions involving methyl-substituted intermediates [3] [7]. Regulatory pharmacopeias, including the European Pharmacopoeia (EP), mandate strict control over this impurity due to potential impacts on the final drug product’s safety and efficacy profile. Consequently, it is synthesized and characterized as a high-purity reference standard (typically >95% purity, supplied neat) specifically for analytical quality control testing in pharmaceutical manufacturing [3].

The compound’s identification and monitoring reflect broader trends in pharmaceutical development, where stringent impurity profiling became essential under frameworks like ICH Q3A(R2) and Q3B(R2) [3]. Its historical trajectory parallels the advancement of analytical methodologies (e.g., high-performance liquid chromatography, mass spectrometry) capable of detecting structurally similar impurities at low levels. Furthermore, its role underscores the importance of isoxazole chemistry in immunomodulatory drug discovery, exemplified by leflunomide and related compounds explored for targeting inflammatory pathways [4]. Research into isoxazole derivatives has expanded significantly, with numerous analogs investigated for immunosuppressive, anti-inflammatory, or immunostimulatory activities, though this specific carboxamide remains primarily significant as a quality benchmark rather than a therapeutic agent itself [4] [8].

Properties

CAS Number

724429-16-7

Product Name

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide

IUPAC Name

5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

InChI

InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-12(15)11-7-13-16-9(11)2/h3-7H,1-2H3,(H,14,15)

InChI Key

MIOYDAUCMWWNRH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(ON=C2)C

Synonyms

Leflunomide Impurity G; 5-Methyl-N-(p-tolyl)isoxazole-4-carboxamide; 5-Methyl-N-(4-methylphenyl)-4-isoxazolecarboxamide;

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(ON=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.